

Spectroscopic and Mechanistic Insights into N-Methylflindersine: A Technical Guide

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Compound of Interest

Compound Name: *N-Methylflindersine*

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Introduction

N-Methylflindersine, a quinoline alkaloid with the chemical formula $C_{15}H_{15}NO_2$, has garnered interest within the scientific community for its potential biological activities.^[1] This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylflindersine**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of **N-Methylflindersine** is critically dependent on modern spectroscopic techniques. The following sections present the available mass spectrometry and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry analysis of **N-Methylflindersine** provides key information regarding its molecular weight and fragmentation pattern, which aids in confirming its chemical structure.

Table 1: Mass Spectrometry Data for **N-Methylflindersine**

Parameter	Value
Molecular Formula	C ₁₅ H ₁₅ NO ₂
Molecular Weight	241.28 g/mol
Ionization Mode	Gas Chromatography-Mass Spectrometry (GC-MS)
Key m/z Peaks	
241	[M] ⁺ (Molecular Ion)
226	[M-CH ₃] ⁺
227	
240	
77	

Data sourced from PubChem.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for **N-Methylflindersine** is not readily available in the searched literature, this section will be updated as authenticated data is published. The anticipated spectra would provide detailed information on the chemical environment of each proton and carbon atom in the molecule, which is essential for unambiguous structure confirmation.

Table 2: Predicted ¹H NMR Data for **N-Methylflindersine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available	-	-	-

Table 3: Predicted ¹³C NMR Data for **N-Methylflindersine**

Chemical Shift (ppm)	Assignment
Data not available	-

Experimental Protocols

The following are generalized experimental protocols that are typically employed for the acquisition of spectroscopic data for quinoline alkaloids like **N-Methylflindersine**.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of **N-Methylflindersine**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is a common instrument for the analysis of volatile and semi-volatile compounds like **N-Methylflindersine**.

Procedure:

- **Sample Preparation:** A dilute solution of purified **N-Methylflindersine** is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
- **Chromatographic Separation:** The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion ($[M]^+$) and fragment ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain detailed structural information by analyzing the magnetic properties of atomic nuclei.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to provide the necessary resolution for structural elucidation.

Procedure:

- **Sample Preparation:** A few milligrams of purified **N-Methylflindersine** are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) to avoid solvent interference in the ^1H NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and various NMR experiments are performed.
 - ^1H NMR: Provides information about the number, chemical environment, and coupling of protons.
 - ^{13}C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, aiding in the complete and unambiguous assignment of all signals.
- **Data Processing and Analysis:** The acquired data is processed using specialized software to generate the NMR spectra. The chemical shifts, coupling constants, and signal integrations are then analyzed to determine the complete structure of the molecule.

Potential Biological Signaling Pathways

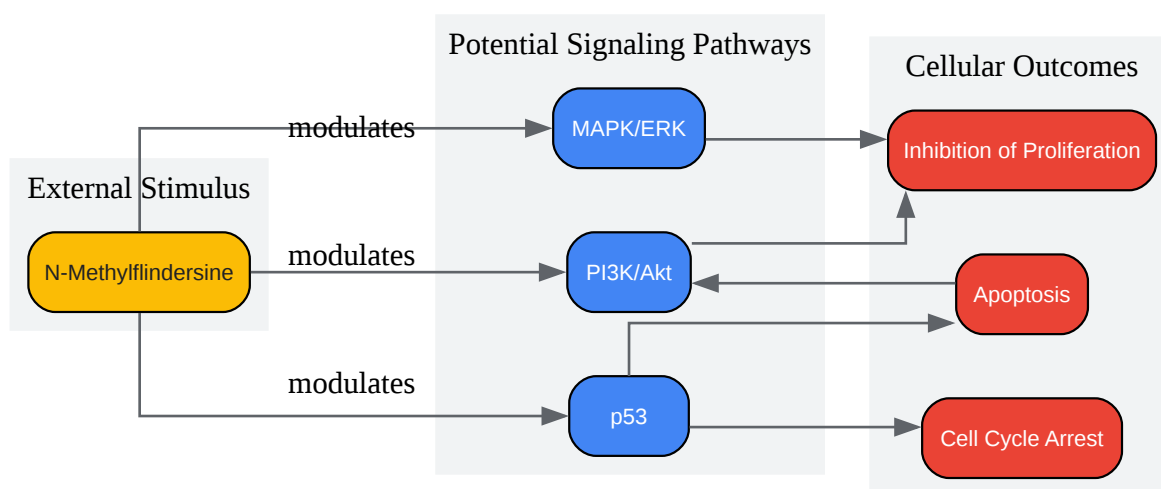
While specific studies detailing the signaling pathways directly modulated by **N-Methylflindersine** are limited, the broader class of quinoline alkaloids has been shown to

exhibit a range of biological activities, including anticancer and neuroprotective effects. These activities are often linked to the modulation of key cellular signaling pathways.

Potential Anticancer Activity and Associated Signaling

Quinoline alkaloids have been reported to induce apoptosis and inhibit cell proliferation in cancer cell lines. This suggests that **N-Methylflindersine** could potentially interact with pathways such as:

- **p53 Signaling Pathway:** The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis. Some quinoline alkaloids have been shown to activate the p53 pathway, leading to cancer cell death.
- **MAPK/ERK Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is often dysregulated in cancer. Modulation of this pathway can affect cell proliferation, differentiation, and survival.
- **PI3K/Akt Pathway:** The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth. Inhibition of this pathway is a common mechanism for anticancer agents.



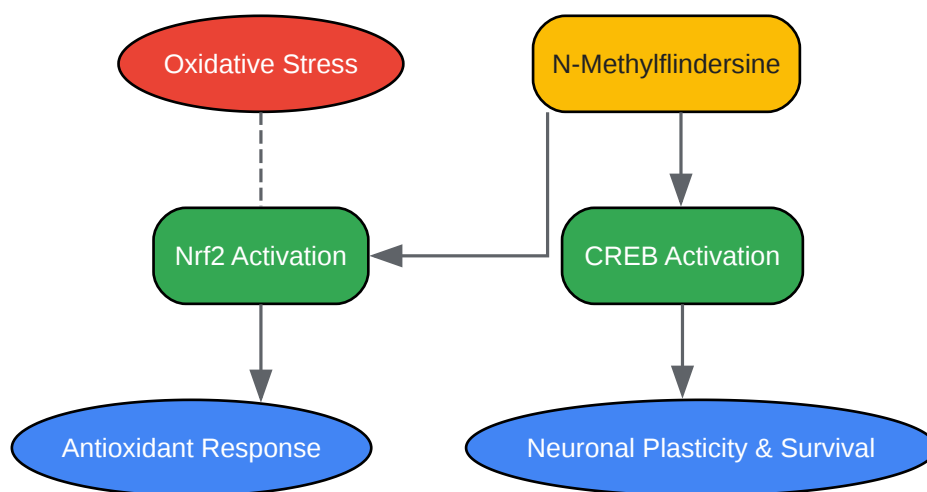
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Caption: Potential anticancer signaling pathways modulated by **N-Methylflindersine**.

Potential Neuroprotective Activity and Associated Signaling

Natural compounds, including some alkaloids, have shown promise in protecting neurons from damage. Potential pathways that could be influenced by **N-Methylflindersine** include:

- **Nrf2 Signaling Pathway:** The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of the cellular antioxidant response. Activation of this pathway can protect cells from oxidative stress, a common factor in neurodegenerative diseases.
- **CREB Signaling Pathway:** The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Modulation of CREB signaling can have neuroprotective effects.



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Caption: A logical workflow of potential neuroprotective mechanisms of **N-Methylflindersine**.

Conclusion

This technical guide consolidates the currently available spectroscopic data for **N-Methylflindersine** and provides a framework for its experimental analysis. While the complete NMR spectral data remains to be fully elucidated in publicly accessible literature, the provided mass spectrometry data serves as a valuable point of reference. The exploration of potential

signaling pathways, based on the activities of related quinoline alkaloids, offers promising avenues for future research into the pharmacological applications of **N-Methylflindersine**. As more data becomes available, this guide will be updated to provide an even more comprehensive resource for the scientific community.

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References

- 1. N-Methylflindersine | C₁₅H₁₅NO₂ | CID 72819 - PubChem [pubchem.ncbi.nlm.nih.gov]
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